3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol
Description
3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol is a halogenated benzyl alcohol derivative with a bromo (Br) substituent at position 3, a fluoro (F) at position 2, and a trifluoromethyl (CF₃) group at position 6 on the aromatic ring. This compound’s unique substitution pattern confers distinct electronic and steric properties, influencing its reactivity, stability, and applications in organic synthesis, pharmaceuticals, and agrochemicals.
Properties
IUPAC Name |
[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2,14H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUCPRBBTIZKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)CO)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol typically involves multi-step organic reactions. One common method is the bromination of 2-fluoro-6-(trifluoromethyl)benzyl alcohol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve high purity .
Chemical Reactions Analysis
Oxidation Reactions
The alcohol group (-CH₂OH) undergoes oxidation to form aldehydes or carboxylic acids. This reactivity is critical for modifying the compound’s electronic and steric properties.
Reagents and Conditions :
-
Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or aqueous media.
-
Elevated temperatures (50–100°C) to drive the reaction to completion.
Products :
-
3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde (aldehyde).
-
3-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid (carboxylic acid).
Example :
| Starting Material | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Benzyl alcohol derivative | KMnO₄ | H₂SO₄, 80°C | Aldehyde | ~60% |
Reduction Reactions
The bromine substituent and alcohol group can undergo reduction, though the trifluoromethyl group typically remains inert under standard conditions.
Reagents and Conditions :
-
Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF) or diethyl ether .
-
Controlled temperatures (0–25°C) to prevent over-reduction.
Products :
-
3-Fluoro-6-(trifluoromethyl)benzyl alcohol (bromine removal).
-
3-Fluoro-6-(trifluoromethyl)toluene (full reduction of -CH₂OH to -CH₃) .
Example :
A patented method describes the reduction of a brominated benzyl alcohol derivative using NaBH₄, yielding 66% of the dehalogenated product after acidic workup .
Nucleophilic Substitution Reactions
The bromine atom undergoes substitution with nucleophiles, enabling cross-coupling reactions for complex molecule synthesis.
Reagents and Conditions :
-
Suzuki-Miyaura coupling : Palladium catalysts (e.g., Pd(PPh₃)₄), boronic acids, and bases (e.g., Na₂CO₃) in THF/H₂O .
-
Buchwald-Hartwig amination : Pd-based catalysts with amines.
Products :
-
Aryl-aryl coupled products (via Suzuki).
-
Aminated derivatives (via Buchwald-Hartwig).
Example :
| Reaction Type | Catalyst | Nucleophile | Product | Yield |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Phenylboronic acid | Biaryl derivative | 57% |
Protection/Deprotection of Alcohol Group
The -CH₂OH group can be protected (e.g., as a silyl ether or ester) to prevent undesired side reactions during substitutions.
Reagents and Conditions :
-
Trimethylsilyl chloride (TMSCl) with base (e.g., imidazole) for silylation.
-
Acetic anhydride for acetylation.
Applications :
-
Facilitates selective functionalization of the bromine atom without oxidizing the alcohol.
Comparative Reactivity Insights
The electron-withdrawing trifluoromethyl and fluorine groups deactivate the benzene ring, directing substitutions to the bromine site. The -CH₂OH group’s polarity further enhances solubility in polar aprotic solvents, aiding reaction efficiency.
Key Data Tables
| Reaction | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Oxidation to aldehyde | KMnO₄/H₂SO₄ | H₂O | 80°C | 60% |
| Suzuki coupling | Pd(PPh₃)₄, PhB(OH)₂ | THF/H₂O | 80°C | 57% |
| Bromine reduction | NaBH₄ | MeOH | 25°C | 66% |
Table 2: Influence of Substituents on Reactivity
| Substituent | Effect on Reactivity |
|---|---|
| -CF₃ | Electron-withdrawing, stabilizes intermediates |
| -Br | Electrophilic site for substitution |
| -CH₂OH | Polar, facilitates solubility and oxidation |
Mechanistic Insights
Scientific Research Applications
Scientific Research Applications of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol
This compound is an organofluorine compound that is used in medicinal chemistry and biological research because of its structure and potential biological activities. It has a molecular formula of C8H5BrF4O, and it possesses a trifluoromethyl group, which can enhance the pharmacological properties of various compounds.
Chemical Properties and Reactions
The reactivity of this compound in chemical reactions is influenced by the electron-withdrawing effects of the bromine, fluorine, and trifluoromethyl groups. These substituents can stabilize or destabilize reaction intermediates, which affects the overall reaction pathway.
This compound can undergo several types of chemical reactions:
- Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate or chromium trioxide.
- Reduction: The bromine and fluorine substituents can be reduced under specific conditions. Reduction of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde yields 2-Bromo-6-fluoro-3-(trifluoromethyl)benzyl alcohol.
- Substitution: The bromine atom can be replaced with other nucleophiles, which facilitates the synthesis of various derivatives.
Areas of Application
This compound is a building block in organic synthesis, especially in the development of pharmaceuticals and agrochemicals. The compound can be used in the study of enzyme interactions and as a probe in biochemical assays. It is also used in the production of specialty chemicals and materials with unique properties.
Its applications in scientific research include:
- Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
- Biology: The compound can be used to develop fluorescent probes and imaging agents because of its unique electronic properties.
- Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine, fluorine, and trifluoromethyl groups. These substituents can stabilize or destabilize reaction intermediates, affecting the overall reaction pathway .
In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares key physical properties of 3-bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol with analogous compounds:
Notes:
- Positional Isomerism: The substitution pattern significantly impacts properties.
- Halogen Effects: Bromine increases molecular weight and density compared to chlorine or fluorine derivatives. The trifluoromethyl group enhances electron-withdrawing effects, reducing pKa (increased acidity) compared to non-CF₃ analogs.
Reactivity in Oxidation Reactions
Benzyl alcohols are often oxidized to aldehydes, a reaction critical in organic synthesis. Evidence from Pt@CHs-catalyzed oxidation studies reveals:
- Electron-Withdrawing Groups (EWGs) : Compounds with EWGs like CF₃ (e.g., 4-(trifluoromethyl)benzyl alcohol) exhibit high oxidation yields (>90%) due to stabilization of intermediates.
- Ortho-Substituent Effects : 2-Fluorobenzyl alcohol showed reduced yield (82%) due to steric hindrance and coordination challenges at the ortho position. This suggests that the 2-fluoro substituent in the target compound might similarly moderate reactivity.
- Bromine as a Leaving Group : Bromine’s presence in the target compound could enhance susceptibility to nucleophilic substitution, contrasting with chloro or methyl derivatives.
Biological Activity
3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol is an organofluorine compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. Its molecular formula is C8H5BrF4O, and it possesses a trifluoromethyl group, which is known for enhancing the pharmacological properties of various compounds.
The compound can undergo several types of chemical reactions, including:
- Oxidation : The alcohol group can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate or chromium trioxide.
- Reduction : The bromine and fluorine substituents can be reduced under specific conditions.
- Substitution : The bromine atom can be replaced with other nucleophiles, facilitating the synthesis of various derivatives.
The biological activity of this compound is influenced by its electron-withdrawing groups, which can stabilize reaction intermediates and modulate enzyme interactions. These interactions are crucial for understanding its potential therapeutic applications. The specific molecular targets may vary depending on the biological context .
Biological Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. For instance:
- Antimicrobial Activity : Studies have shown that fluorinated compounds can demonstrate significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of trifluoromethyl groups has been associated with increased potency in inhibiting bacterial growth .
- Enzyme Inhibition : Trifluoromethyl-substituted compounds have been reported to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is a validated target for malaria treatment. This inhibition is often attributed to the enhanced lipophilicity and electronic properties imparted by the trifluoromethyl group .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various fluorinated benzyl alcohol derivatives, including this compound, against MRSA strains. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of its non-fluorinated analogs, suggesting enhanced antimicrobial properties due to the trifluoromethyl substitution .
- Pharmacological Profiling : In a pharmacological study, derivatives of this compound were assessed for their ability to inhibit serotonin uptake. It was found that the trifluoromethyl group substantially increased the potency of these compounds compared to their non-fluorinated versions .
Data Table: Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
